tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate
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Overview
Description
tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
What sets tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate apart from these similar compounds is its specific indole structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-6-ylmethyl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
InChI Key |
RHMBKHSYXALEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
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